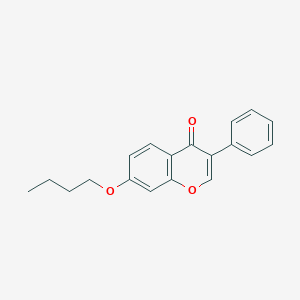

7-butoxy-3-phenylchromen-4-one

説明

Contextualization within the Flavonoid and Chromen-4-one Chemical Classes

7-Butoxy-3-phenylchromen-4-one belongs to the flavonoid class of compounds, which are characterized by a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. wikipedia.org Specifically, it is a derivative of the chromen-4-one (also known as chromone) scaffold, which is a key structure in heterocyclic chemistry. nih.govresearchgate.net The IUPAC nomenclature classifies isoflavonoids as derivatives of the 3-phenylchromen-4-one structure. wikipedia.org Flavonoids are widely recognized for their presence in plants and their potential biological activities. evitachem.comnih.govnih.gov The core structure of this compound is a benzopyrone, which is a benzene (B151609) ring fused to a pyrone ring. evitachem.com The defining features of this particular compound are the butoxy group attached at the 7-position and a phenyl group at the 3-position of the chromen-4-one framework. evitachem.com

Historical Perspective on Chromen-4-one Derivatives in Scientific Inquiry

The chroman-4-one scaffold, a foundational structure for this compound, is considered a "privileged structure" in the fields of heterocyclic chemistry and drug discovery. nih.govresearchgate.net This designation highlights its recurring presence in biologically active compounds. Chroman-4-ones serve as crucial intermediates and building blocks for the synthesis of more complex molecules. nih.govresearchgate.net The diversity within the chroman-4-one family has led to their categorization into several groups, including flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones). nih.govresearchgate.net Research into chromen-4-one derivatives has a long history, with scientists continually exploring their synthesis and biological significance. nih.govnih.gov

Overview of Current Research Landscape Pertaining to this compound and Related Analogues

Current research on this compound and its analogues is multifaceted, with investigations spanning various scientific disciplines. A primary focus is on the synthesis of novel derivatives and the subsequent evaluation of their biological activities. Scientists modify the core chromone (B188151) structure at different positions to understand how these changes influence the compound's therapeutic potential.

One significant area of investigation is the development of agents with potential pharmacological applications. evitachem.comnih.gov For instance, the anti-inflammatory and anticancer properties of chromen-4-one derivatives are being actively explored. evitachem.comnih.govnih.gov Researchers have synthesized and tested numerous derivatives for their ability to inhibit the growth of cancer cells and to modulate inflammatory pathways. nih.govnih.gov

Furthermore, the chromone scaffold is utilized in the development of inhibitors for various enzymes, such as kinases, which are critical for cellular regulation. The unique chemical structure of these compounds also makes them of interest in materials science for the development of new materials or catalysts. evitachem.com

The synthesis of these compounds can be achieved through various methods, including the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation. evitachem.com These synthetic routes often involve multiple steps and the use of various reagents and catalysts to achieve the desired molecular structure. evitachem.com

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are driven by several key objectives. A primary goal is to conduct detailed structure-activity relationship (SAR) studies. These studies aim to understand how the specific placement of substituents, such as the butoxy group at the 7-position and the phenyl group at the 3-position, influences the compound's biological and chemical properties.

Another major objective is the exploration of the compound's potential as a molecular probe to investigate biological pathways. evitachem.com By studying its interactions with enzymes and cellular receptors, researchers can gain insights into fundamental cellular processes. evitachem.com Furthermore, there is a continued effort to develop more efficient and environmentally friendly synthetic methods for producing this compound and its derivatives.

The overarching aim of this research is to build a comprehensive understanding of this specific chromen-4-one derivative, which could pave the way for its potential application in various scientific and technological fields.

Structure

3D Structure

特性

IUPAC Name |

7-butoxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-18(12-15)22-13-17(19(16)20)14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTLQORHXBTVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Butoxy 3 Phenylchromen 4 One and Analogues

Foundational Synthetic Routes for Chromen-4-one Scaffolds

The chromen-4-one core is the structural backbone of a vast family of compounds, including flavones (2-phenyl) and isoflavones (3-phenyl). Several classical and modern methods have been developed for its synthesis. semanticscholar.orgajptonline.com

The Baker-Venkataraman rearrangement is a widely utilized and classic method for the synthesis of chromones, flavones, and isoflavones. semanticscholar.orgwikipedia.orgjk-sci.com The process begins with the transformation of an ortho-acyloxyaryl ketone into an aryl β-diketone through a base-catalyzed rearrangement. jk-sci.com This 1,3-diketone intermediate is then cyclized under acidic conditions to yield the final chromen-4-one ring system. semanticscholar.orgrsc.org

The mechanism involves the abstraction of a proton alpha to the ketone by a base, leading to enolate formation. wikipedia.org This enolate then attacks the ester carbonyl, and subsequent rearrangement yields a more stable phenolate, which upon acidic workup gives the 1,3-diketone. wikipedia.org A variety of bases can be employed, including potassium hydroxide, sodium hydride, and pyridine, often in aprotic solvents. jk-sci.comtandfonline.com

Table 1: Common Reagents in Baker-Venkataraman Rearrangement

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| Rearrangement | Base | KOH, NaH, Pyridine | Catalyzes the rearrangement of o-acyloxyaryl ketone to 1,3-diketone. jk-sci.com |

| Cyclization | Acid | H₂SO₄, Acetic Acid | Promotes the cyclization and dehydration of the 1,3-diketone to form the chromen-4-one ring. rsc.org |

Another cornerstone of chromen-4-one synthesis is the Claisen-Schmidt condensation. ajptonline.cominnovareacademics.in This route is particularly common for producing the chalcone (B49325) precursors required for many flavonoid syntheses. semanticscholar.orginnovareacademics.in The reaction involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde in the presence of a base (e.g., NaOH, KOH, Ba(OH)₂) or acid catalyst. ajptonline.cominnovareacademics.in

For isoflavone (B191592) synthesis, this would be adapted, for example, by using a phenylacetyl derivative. The resulting 2'-hydroxychalcone (B22705) or a related intermediate can then undergo cyclization to form the chromen-4-one structure. semanticscholar.org The Claisen-Schmidt method is valued for its versatility and the wide range of catalysts that can be used, including solid supports like alumina (B75360) and zeolites. innovareacademics.in

The oxidative cyclization of 2'-hydroxychalcones is a pivotal step in many synthetic routes to flavones. mdpi.comresearchgate.net After a chalcone is formed, typically via Claisen-Schmidt condensation, it is cyclized in the presence of an oxidizing agent. semanticscholar.orginnovareacademics.in

A frequently used system is dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine (I₂). ptfarm.plorientjchem.org This method facilitates the conversion of the chalcone to the flavone (B191248). ptfarm.pl The proposed mechanism can involve an intramolecular oxo-Michael addition to form an enolate, which is then oxidized, or an initial isomerization to a flavanone (B1672756) followed by oxidation to the flavone. chemijournal.com Other successful oxidizing systems include selenium dioxide (SeO₂), palladium on carbon (Pd-C), and copper halides. researchgate.netorientjchem.org

Table 2: Selected Reagents for Oxidative Cyclization of Chalcones

| Oxidizing System | Typical Conditions | Notes |

|---|---|---|

| I₂ / DMSO | Refluxing in DMSO with catalytic iodine | A very common and efficient method for flavone synthesis from chalcones. ptfarm.plorientjchem.org |

| SeO₂ | Heating in a solvent like pentan-1-ol | A classic reagent for this transformation. researchgate.net |

| CuBr₂ / DMF-H₂O | Refluxing in a DMF-water mixture | Provides an alternative to other heavy metal oxidants. chemijournal.com |

| Oxalic Acid | Refluxing in ethanol (B145695) with catalytic oxalic acid | An efficient, metal-free method reported to give high yields. chemijournal.comorientjchem.org |

Beyond the most common methods, other strategies have been established for constructing the chromen-4-one core. The Allan-Robinson reaction, for instance, involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt. The Kostanecki-Robinson synthesis is another related classical method. wikipedia.orgrsc.org More contemporary approaches have introduced transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, to build the carbon skeleton, offering alternative pathways with different functional group tolerances. orientjchem.orgrsc.org Microwave-assisted synthesis has also emerged as a tool to accelerate these reactions, often leading to higher yields in shorter time frames. ajptonline.comnepjol.info

Targeted Synthesis of 7-Butoxy-3-phenylchromen-4-one

To arrive at the specific molecule this compound, the synthesis must incorporate a 3-phenyl group and a butoxy substituent at the 7-position. This typically begins with a precursor that already contains, or can be easily converted to, a hydroxyl group at the 7-position, namely 7-hydroxy-3-phenylchromen-4-one.

The final step in the synthesis of this compound is the introduction of the butoxy group. This is accomplished via an etherification reaction, most commonly a Williamson ether synthesis. This reaction involves the O-alkylation of the hydroxyl group at the 7-position of the isoflavone ring.

The process typically involves deprotonating the relatively acidic phenolic hydroxyl group of 7-hydroxy-3-phenylchromen-4-one with a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, which in this case would be a butyl halide like 1-bromobutane (B133212) or 1-iodobutane. The reaction is generally carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF) to facilitate the nucleophilic substitution. This well-established reaction is highly effective for preparing aryl ethers from phenols and is directly applicable to the synthesis of various 7-O-substituted isoflavones and related flavonoids. jocpr.comderpharmachemica.com

Table 3: General Conditions for Etherification at the 7-Position

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | 7-Hydroxy-3-phenylchromen-4-one | The phenol (B47542) to be alkylated. |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Provides the butyl group for the ether linkage. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. derpharmachemica.com |

| Solvent | Acetonitrile, DMF, Acetone | A polar aprotic medium that facilitates the Sₙ2 reaction. derpharmachemica.com |

Regioselective Functionalization Approaches

Regioselective functionalization is a cornerstone in the synthesis of complex molecules like this compound, allowing for the precise introduction of functional groups at specific positions on the chromen-4-one scaffold. This control is crucial for dictating the molecule's ultimate biological and chemical properties.

Enzymatic transformations offer a green and highly selective method for the functionalization of isoflavones, which are structural isomers of flavones and key precursors. koreascience.kr Biotransformations using various microorganisms can achieve regioselective hydroxylation, methylation, and glycosylation on the isoflavone nucleus. koreascience.krmdpi.com For instance, certain fungi can selectively glycosylate the hydroxyl group at the C-7 position, a reaction that could be adapted for the synthesis of precursors to this compound. mdpi.com Furthermore, enzymatic systems have been developed for the specific hydroxylation of the isoflavone ring system. A one-pot synthesis using recombinant E. coli strains has been demonstrated to regioselectively produce 6-hydroxy-(S)-equol from daidzein (B1669772) with high yields. frontiersin.org Such enzymatic strategies provide a pathway to selectively oxidized precursors that can then be chemically modified, for example, by etherification to introduce the butoxy group at the 7-position.

Transition-metal-catalyzed C-H activation is another powerful tool for direct and regioselective functionalization. nih.govrsc.orgresearchgate.net Palladium catalysts, for instance, have been used for the oxidative arylation of chromones via a double C-H activation process to yield flavone derivatives. researchgate.net Rhodium catalysts have also been employed for the regioselective acyloxylation of C-H bonds in arenes, a technique that could be applied to the chromen-4-one system. researchgate.net These methods allow for the introduction of substituents onto the aromatic rings of the chromen-4-one core, avoiding the need for pre-functionalized starting materials and often proceeding with high regioselectivity dictated by directing groups or the inherent reactivity of the substrate. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of this compound and its derivatives benefits from a range of advanced techniques that enhance efficiency, yield, and environmental friendliness compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including the chromen-4-one scaffold. researchgate.net This method significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reactions. researchgate.netresearchgate.net The synthesis of isoflavones, for example, has been achieved by the microwave-assisted cyclization of a deoxybenzoin (B349326) intermediate with a Vilsmeier reagent. researchgate.net Similarly, a rapid, one-step synthesis of isoflavanones from salicylaldehydes and alkynes is facilitated by microwave irradiation in the presence of a gold(I) catalyst, with optimal reaction times as short as 10 minutes. nku.edu The synthesis of various coumarin (B35378) and chromenone derivatives has been shown to be more efficient under microwave conditions, highlighting the broad applicability of this technology for preparing compounds like this compound. arkat-usa.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-phenylchromen-4-one Derivatives

| Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | 24 hr | 75% | 4 min | 96% |

| 2-(4-Methoxyphenyl)-chromen-4-one | 6 hr | 67% | 4.5 min | 95% |

Data sourced from a comparative study on the synthesis of 2-phenylchromen-4-one derivatives. researchgate.net

Catalyst-Mediated Reactions

Catalysis is fundamental to the efficient synthesis of the 3-phenylchromen-4-one core. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely used for this purpose. mdpi.com This reaction effectively couples a 3-halochromone with an arylboronic acid to form the crucial C3-phenyl bond. mdpi.comoup.com Various palladium catalysts and ligands have been optimized for this transformation, enabling the synthesis of a diverse library of isoflavones. acs.orgnih.gov For instance, using Pd(dba)₂ as a precatalyst with tricyclohexylphosphine (B42057) as a ligand provides reliable conditions for the coupling of 3-iodochromones with phenylboronic acids. acs.orgnih.gov

Gold catalysts have also proven effective, particularly in microwave-assisted annulation reactions of hydroxyaldehydes and alkynes to rapidly form the isoflavanone (B1217009) scaffold. nku.edu Furthermore, organocatalysts, such as N-heterocyclic carbenes (NHCs), have been utilized in domino reactions to synthesize 3-phenylchromen-4-ones from substituted phenacyl bromides and salicylaldehydes in an environmentally benign manner. researchgate.net

Table 2: Examples of Catalyst-Mediated Synthesis of 3-Phenylchromen-4-one Analogues

| Reaction Type | Catalyst System | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromochromone, Phenylboronic acid | 3-Phenylchromen-4-one | 85% | oup.com |

| Suzuki-Miyaura Coupling | Pd(dba)₂ / P(Cy)₃ | 3-Iodochromone, p-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)chromen-4-one | 75% | acs.org |

| Gold-Catalyzed Annulation (MW) | AuCN / nBu₃P | Salicylaldehyde, Phenylacetylene | 3-Phenylchroman-4-one | ~45% | nku.edu |

| NHC-Catalyzed Domino Reaction | Thiazolium salt | Phenacyl bromide, Salicylaldehyde | 3-Phenylchromen-4-one | Good | researchgate.net |

Multi-Component Reactions in Chromen-4-one Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing waste and operational steps. rsc.org This approach is well-suited for the synthesis of heterocyclic scaffolds like chromen-4-one. MCRs have been developed for the synthesis of various chromene and coumarin derivatives. nih.govrsc.org For example, a molecular iodine-catalyzed three-component domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359), and 3-aminopyrazoles has been reported for the synthesis of complex fused chromeno-pyridinyl systems. rsc.org While a direct MCR for this compound is not explicitly detailed, the principles can be applied to construct the core structure or highly functionalized analogues in a highly convergent and atom-economical fashion.

Derivatization Strategies for Enhancing Biological Profiles

The strategic derivatization of the this compound scaffold is a key approach to modulate its physicochemical properties and enhance its biological activity. By making targeted modifications to different parts of the molecule, researchers can optimize its interaction with biological targets.

Modifications on the Phenyl Ring (Position 3)

The phenyl ring at position 3 of the chromen-4-one core is a prime target for chemical modification to improve the biological profile of the compound. Structure-activity relationship (SAR) studies on related flavonoid and isoflavonoid (B1168493) structures have shown that the nature and position of substituents on this ring can have a profound impact on anticancer activity. nih.govnih.gov

For instance, introducing specific functional groups can alter the molecule's ability to interact with biological targets like enzymes or receptors. The synthesis of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties has demonstrated that such modifications can lead to potent cytotoxic agents against various human cancer cell lines. nih.gov In one study, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed potent activity against AGS cancer cells with an IC₅₀ value of 2.63 µM. nih.gov This suggests that introducing halogenated phenyl groups via a linker to the core structure is a viable strategy for enhancing cytotoxicity.

Similarly, studies on fluorinated 3-phenylcoumarin (B1362560) derivatives have shown that the presence and position of fluorine atoms on the phenyl ring can significantly influence their potency as enzyme inhibitors. researchgate.net These findings underscore the importance of the 3-phenyl ring as a key site for synthetic modification to fine-tune the biological activity of this compound analogues.

Table 3: Structure-Activity Relationship (SAR) of 4-Phenylcoumarin Derivatives with Modifications on an Attached Triazole-Phenyl Moiety

| Compound ID | R-Group on Phenyl of Triazole | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4b | 2-Chloro | AGS | 10.31 ± 0.61 | nih.gov |

| 4d | 4-Chloro | AGS | 2.63 ± 0.17 | nih.gov |

| 4f | 3-Bromo | AGS | 5.34 ± 0.29 | nih.gov |

| 4i | 3-Methyl | AGS | 12.63 ± 0.83 | nih.gov |

This table illustrates how the position and nature of the substituent on the terminal phenyl ring influence the cytotoxic activity against the AGS human gastric adenocarcinoma cell line.

Substitutions on the Chromen-4-one A-Ring

The A-ring of the 3-phenylchromen-4-one structure is a prime target for substitution to modulate the molecule's properties. Research has explored substitutions at various positions, including C-5, C-6, and C-8, often starting from a 7-hydroxy precursor which is later butoxylated.

One powerful technique for regioselective functionalization is ortho-directed metalation (DoM). In this method, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For a 7-hydroxychromone derivative, the hydroxyl group (or a protected form like O-carbamate) can act as a DMG, enabling the selective introduction of functional groups at the C-8 position.

Alkoxy groups on the A-ring have been shown to be critical for biological activity. Studies on related isoflavones (3-phenylchromen-4-one structures) have shown that the introduction of various hydrophobic alkoxy groups at the C-5 and C-7 positions, such as cyclohexylmethoxy, can enhance cell permeability and inhibitory activity against specific biological targets. researchgate.net Halogenation is another common modification. The introduction of halogens like bromine at the 6- and 8-positions of the phenylchromen ring has been found to enhance the lipophilicity and biological potency of some flavonoids. rsc.org

Table 1: Examples of A-Ring Substitutions on the Chromen-4-one Scaffold

| Position | Substituent Group | Synthetic Method/Reagents | Purpose/Effect | Reference |

|---|---|---|---|---|

| C-8 | Various electrophiles | Ortho-directed metalation using an O-carbamate as a directing group and s-BuLi/TMEDA as the base. | Regioselective functionalization of the A-ring. | |

| C-5, C-7 | Cyclohexylmethoxy, benzyloxy, and other alkoxy groups | Alkylation of the corresponding hydroxyl group using alkyl halides. | To adjust lipophilicity and enhance cell permeability and biological activity. researchgate.net | researchgate.net |

| C-6, C-8 | Bromo | Bromination reactions. | To enhance lipophilicity and anticancer activity. rsc.org | rsc.org |

Introduction of Diverse Functional Groups (e.g., nitrogen-containing moieties, halogens)

The introduction of various functional groups onto the 3-phenylchromen-4-one framework is a key strategy for developing analogues with diverse biological profiles. Halogens and nitrogen-containing moieties are among the most frequently incorporated groups.

Halogenation: The incorporation of halogens such as chlorine, bromine, and fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net Halogenated derivatives of chromones have been noted to exhibit stronger antimicrobial effects, potentially due to increased electrophilicity that can disrupt microbial membranes. Synthetic routes to iodo- and bromo-substituted flavones have been developed, often involving oxidative cyclization followed by halogenation. orientjchem.org For instance, studies on related coumarins have detailed the synthesis of various chloro- and bromo-phenyl derivatives linked to the core structure. nih.gov

Nitrogen-Containing Moieties: Nitrogen-containing groups, ranging from simple amines to complex heterocyclic systems, are frequently introduced to improve solubility, create new binding interactions with biological targets, or serve as linkers for hybrid molecules.

Piperazine (B1678402) Derivatives: A notable example involves the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. researchgate.net This synthesis involves a multi-step process, starting with the alkylation of a 4-hydroxycoumarin derivative, followed by deprotection and subsequent reductive amination to introduce the substituted piperazine moiety. researchgate.net

Triazole Rings: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for introducing triazole rings. This approach involves functionalizing the chromone (B188151) core with an alkyne or azide (B81097) group, often at the 7-hydroxy position via an ether linkage. This modified chromone can then be "clicked" with a molecule containing the complementary functional group. This strategy has been used to synthesize novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles, which have shown potent cytotoxic activity. nih.govnih.gov

Table 2: Introduction of Functional Groups onto the Chromen-4-one Scaffold

| Functional Group | Synthetic Method/Reagents | Point of Attachment | Purpose/Effect | Reference |

|---|---|---|---|---|

| Halogens (Br, Cl) | Halogenation of the chromone ring or use of halogenated starting materials. | A-Ring (e.g., C-5, C-6, C-8) | Increase lipophilicity, enhance biological activity (e.g., anticancer, antimicrobial). rsc.org | rsc.org |

| Piperazine | Reductive amination of a piperizinyl-propoxy-chromenone intermediate with various aldehydes. | C-4 position (via propoxy linker) | Synthesis of derivatives with potential antimicrobial activity. researchgate.net | researchgate.net |

| 1,2,4-Triazole (B32235) | Click chemistry (copper-catalyzed azide-alkyne cycloaddition). | C-7 position (via methoxy (B1213986) linker) | Creation of hybrid molecules with potent cytotoxic activity. nih.govnih.gov | nih.govnih.gov |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create new compounds with improved affinity and efficacy, better pharmacokinetic profiles, or the ability to interact with multiple biological targets simultaneously. mdpi.com The chromone scaffold is a recognized privileged structure in drug discovery and is frequently used as a building block for such hybrids.

A prominent method for creating these hybrid molecules is "click chemistry." The high efficiency and reliability of the CuAAC reaction make it ideal for linking a functionalized chromone to another bioactive molecule. For example, an alkyne- or azide-functionalized 7-hydroxychromone can be conjugated with a complementary partner, forming a stable triazole linker. This strategy has been successfully employed to develop multi-target-directed ligands, such as those for complex diseases like Alzheimer's.

One of the most explored applications of this strategy is the synthesis of chromone-triazole hybrids. nih.govnih.gov Researchers have synthesized series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole moieties. These hybrid compounds were evaluated for their anticancer potential, with some analogues showing significantly better cytotoxic activity against human cancer cell lines than the parent chromone. nih.govnih.gov Another example of hybridization involves the strategic combination of the chromone scaffold with a pyrimidine (B1678525) ring, aiming to produce hybrid molecules with novel or enhanced biological activities. The development of coumarin-monoterpenoid hybrids has also been explored, demonstrating the versatility of the core scaffold in creating structurally diverse molecules. mdpi.com

Table 3: Examples of Hybrid Molecules Based on the Chromen-4-one Scaffold

| Hybrid Partner | Linkage Strategy | Purpose | Example Finding | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Click Chemistry (CuAAC) via an ether linkage at C-7. | Develop potent cytotoxic and anticancer agents. | The hybrid 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed potent activity against AGS cancer cells. nih.gov | nih.govnih.gov |

| Pyrimidine | Not specified, but involves fusion of the two ring systems. | To create new compounds with potentially enhanced or novel biological activities. | The fusion of a chromone nucleus with a pyrimidine ring is a strategy in medicinal chemistry. | |

| Monoterpenoid | Alkylation using monoterpenoid bromides at the C-7 hydroxy group. | To develop new antiviral agents. | Coumarin-monoterpenoid hybrids have been synthesized and tested for antiviral activity. mdpi.com | mdpi.com |

Mechanistic Investigations of 7 Butoxy 3 Phenylchromen 4 One at the Molecular and Cellular Levels

Elucidation of Molecular Targets and Binding Interactions

Detailed molecular and cellular analyses are crucial for understanding the therapeutic potential of a compound. This involves identifying its direct molecular partners within the cell.

Protein-Ligand Binding Studies

No research is publicly available that details the specific protein targets of 7-butoxy-3-phenylchromen-4-one. Such studies would typically involve techniques like affinity chromatography, mass spectrometry, or computational docking simulations to identify and characterize the binding interactions between the compound and its protein partners.

Enzyme Active Site Interactions

The interaction of small molecules with enzyme active sites is a common mechanism of therapeutic action. Flavonoids, a broad class of compounds to which this compound belongs, are known to interact with various enzymes. For instance, studies on other flavonoid derivatives have demonstrated inhibitory effects on enzymes like human cytochromes P450 by binding to their active sites nih.gov. However, there are no specific studies detailing the interactions of this compound with any enzyme active sites.

Intracellular Signaling Cascade Modulation

The biological activity of a compound is often mediated through its influence on intracellular signaling pathways that govern cellular processes.

Apoptotic Pathway Activation (e.g., Mitochondria-Mediated Apoptosis, Caspase Activation)

Apoptosis, or programmed cell death, is a critical process in development and disease. The mitochondria-mediated (intrinsic) pathway is a key apoptotic route. It involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase enzymes, which are the executioners of cell death nih.govnih.govmdpi.com. Specifically, caspases-3 and -7 are final effector caspases in this pathway nih.gov. While many natural compounds, including other flavonoids, are known to induce apoptosis in cancer cells, there is no available research demonstrating that this compound activates mitochondria-mediated apoptosis or leads to caspase activation nih.govmdpi.commdpi.com.

Endoplasmic Reticulum (ER) Stress Response Activation (e.g., PERK-eIF2α-ATF4 pathway)

The endoplasmic reticulum is central to protein folding, and disruptions in this process lead to ER stress, activating the Unfolded Protein Response (UPR) biorxiv.org. One of the major branches of the UPR is the PERK-eIF2α-ATF4 pathway nih.govnih.gov. Chronic ER stress can ultimately lead to apoptosis nih.gov. Dietary flavonoids have been shown to modulate ER stress signaling nih.gov. However, no studies were found that investigate the effect of this compound on the activation of the ER stress response or the PERK-eIF2α-ATF4 pathway.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival nih.gov. Its dysregulation is linked to various diseases, making it a significant therapeutic target nih.gov. Many phytochemicals are known to modulate NF-κB signaling nih.gov. Despite the known interaction of various flavonoid derivatives with this pathway, there is no specific information available regarding the regulation of the NF-κB pathway by this compound.

Due to the absence of publicly available scientific literature and research data on the chemical compound "this compound," it is not possible to provide an article on its mechanistic investigations at the molecular and cellular levels. Searches for this specific compound have yielded no information regarding its effects on kinase-mediated signaling, its cellular uptake and subcellular localization, or the biochemical pathways it may influence.

Therefore, the requested article with the specified outline cannot be generated. There is no research to draw upon to create content for the following sections:

Biochemical Pathways Influenced by this compound

Further investigation into the biological activities of this particular compound is required before a comprehensive and scientifically accurate article can be written.

Structure Activity Relationships Sar and Structural Optimization of 7 Butoxy 3 Phenylchromen 4 One Analogues

Impact of Substitutions on the Chromen-4-one Core

The chromen-4-one (benzopyrone) framework is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. tsijournals.com Modifications to this core, including the A-ring (the benzene (B151609) part) and the C-ring (the pyrone part), can profoundly influence the molecule's interaction with biological targets.

The substituent at position 7 of the chromen-4-one A-ring is a critical determinant of activity. The butoxy group in 7-butoxy-3-phenylchromen-4-one, consisting of a four-carbon alkyl chain linked via an ether oxygen, imparts specific properties to the molecule.

Lipophilicity and Binding Pocket Occupancy: The primary role of the butoxy group is to increase the lipophilicity of the compound. This enhancement can facilitate passage through biological membranes and improve interaction with hydrophobic pockets in target proteins. The length and bulk of the butoxy chain, compared to smaller groups like methoxy (B1213986) or a simple hydroxyl, allow it to occupy deeper hydrophobic channels in a receptor, potentially increasing binding affinity and residence time.

Electronic Effects: The ether oxygen of the butoxy group is an electron-donating group, which can influence the electron density of the entire aromatic system. This electronic modulation can affect the strength of interactions, such as hydrogen bonding, with the target receptor.

SAR of Alkoxy Chains: Studies on related chromone (B188151) and coumarin (B35378) structures demonstrate that the length of the alkoxy chain at position 7 is often tuned for optimal activity. While a certain degree of lipophilicity is beneficial, an excessively long chain can lead to reduced solubility or steric hindrance, decreasing activity. The four-carbon length of the butoxy group often represents a balance between favorable hydrophobic interactions and maintaining adequate physicochemical properties. In studies of related 3-phenylcoumarins, which are isomers of chromones, the presence of a methoxy group at position 7 was found to be favorable for activity at the target site. nih.gov

The selection of a butoxy group over other substituents is therefore a strategic choice to optimize the compound's interaction with a specific biological target, balancing lipophilic and steric factors.

The phenyl ring at position 3 (often referred to as the B-ring in flavonoid nomenclature) provides a versatile site for structural modification to fine-tune biological activity. The nature, position (ortho, meta, para), and number of substituents on this ring can dramatically alter a compound's potency and selectivity.

Electronic and Steric Effects: The introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F; nitro group -NO2) or electron-donating groups (e.g., alkyl groups like -CH3; alkoxy groups like -OCH3) on the phenyl ring alters the electronic properties of the molecule. These changes can affect how the ring interacts with amino acid residues in a target protein, for instance, through pi-pi stacking or cation-pi interactions. The position of the substituent is also critical; studies on other aromatic compounds have shown that meta and para substitutions often result in higher activity compared to ortho substitutions, which can cause steric clashes. researchgate.net

Halogen Substituents: Halogen atoms are frequently used in drug design as they can increase metabolic stability and membrane permeability. Furthermore, they can participate in specific interactions known as halogen bonding, which can enhance binding affinity to a target protein. nih.gov For example, the presence of chloro or dichloro substitutions on the phenyl ring of chromen-4-ones has been shown to retain or enhance antimicrobial activity. researchgate.net

Hydrophobic and Polar Groups: Adding small alkyl groups can enhance hydrophobic interactions, while introducing polar groups like hydroxyl (-OH) or amino (-NH2) can create new hydrogen bonding opportunities with the target, potentially increasing affinity and selectivity.

The following table illustrates hypothetical SAR data for substitutions on the 3-phenyl ring, based on common findings in medicinal chemistry.

| Substituent on Phenyl Ring | Position | Relative Activity (Hypothetical) | Rationale |

| -H (unsubstituted) | - | 1.0 (Baseline) | Reference compound. |

| -Cl | para | 5.2 | Favorable electronic effects and potential for halogen bonding. |

| -CH3 | para | 3.5 | Increased hydrophobic interaction with the binding pocket. |

| -OCH3 | para | 4.1 | Electron-donating properties and potential for H-bonding. |

| -Cl | ortho | 0.8 | Potential for steric hindrance with the binding site. |

| 3,4-dichloro | - | 6.5 | Combined electronic effects of two halogen atoms. |

Beyond positions 7 and 3, modifications to other parts of the chromen-4-one scaffold significantly impact biological activity.

A-Ring Modifications: The substitution pattern on the benzene A-ring is crucial. For instance, in a series of chromen-4-ones designed as sigma receptor ligands, the placement of a butoxy side chain at position 6, rather than 7, was a key feature of the investigated compounds. nih.gov The presence and position of substituents on the A-ring dictate the orientation of the molecule within the binding site.

C-Ring Modifications: The pyrone C-ring contains the C2-C3 double bond and the C4-keto group, which are critical for the planarity and electronic properties of the core structure. Saturation of the C2-C3 double bond (to form a chromanone) alters the geometry from planar to a more flexible three-dimensional shape, which can drastically change its binding mode and activity. The position of the phenyl ring itself is a key C-ring feature. Isoflavones (3-phenylchromen-4-one) and flavones (2-phenylchromen-4-one) are structural isomers, and this simple positional change can lead to a complete loss or a switch in biological activity, as the different arrangement projects the phenyl ring into a different region of space. mdpi.com

Stereochemical Considerations and Conformational Analysis in SAR

Stereochemistry—the three-dimensional arrangement of atoms—is a paramount consideration in drug design, as biological macromolecules like enzymes and receptors are chiral. While the core this compound molecule is planar and achiral, stereochemical aspects become vital when modifications introduce chiral centers or when related, more flexible structures are considered.

For example, in studies of related 4-phenylchroman analogues, which lack the C2-C3 double bond and C4-keto group, a specific stereochemical relationship between substituents was found to be essential for optimal activity. A cis relationship between a side chain at position 2 and the phenyl ring at position 4 was associated with higher alpha-1 adrenoceptor blocking activity, whereas the trans isomer was the least potent of the series. nih.gov This highlights that even in a closely related scaffold, the precise spatial orientation of key functional groups dictates the efficacy of the molecule-receptor interaction. Conformational analysis, which studies the different spatial arrangements (conformations) a molecule can adopt, is therefore essential for understanding how a ligand can adapt its shape to fit into a binding site.

Physicochemical Properties Influencing Bioactivity

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its ability to reach that target in a sufficient concentration. This is governed by its physicochemical properties, which are directly influenced by its chemical structure.

Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is one of the most important physicochemical properties influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient, LogP.

Role of the Butoxy Group: As discussed, the butoxy group at position 7 significantly increases the lipophilicity of the 3-phenylchromen-4-one core. This modification is a classic strategy to enhance a compound's ability to cross cellular membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.

Optimal Lipophilicity: There is typically an optimal range of lipophilicity for bioactivity. A molecule that is too hydrophilic (low LogP) may have poor membrane permeability and be rapidly excreted. Conversely, a molecule that is too lipophilic (high LogP) may exhibit poor aqueous solubility, get trapped in fatty tissues, show high plasma protein binding, and be more susceptible to metabolic breakdown by cytochrome P450 enzymes. The SAR process, therefore, involves modulating the structure—for instance, by varying the length of an alkyl chain or adding polar/non-polar substituents—to achieve a LogP value that balances membrane permeability with aqueous solubility, thereby optimizing bioavailability.

The table below shows how different substituents can modulate the calculated LogP (cLogP), a measure of lipophilicity.

| Compound | Key Structural Feature | cLogP (Approximate) | Implication for Bioavailability |

| 7-hydroxy-3-phenylchromen-4-one | -OH group | 2.5 | More polar, higher water solubility, lower membrane permeability. |

| 7-methoxy-3-phenylchromen-4-one | -OCH3 group | 3.0 | Increased lipophilicity compared to -OH. |

| This compound | -O(CH2)3CH3 group | 4.5 | Significantly higher lipophilicity, enhanced membrane permeability. |

| 7-butoxy-3-(4-chlorophenyl)chromen-4-one | -Cl on phenyl ring | 5.1 | Further increased lipophilicity due to the halogen. |

Hydrogen Bonding Capacity and Radical Stability

The biological activity of this compound and its analogues is intrinsically linked to their hydrogen bonding capacity and the stability of the radicals they form. These characteristics are largely dictated by the substitution pattern on the chromen-4-one core.

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are paramount in defining the antioxidant activity of isoflavones, a class of compounds to which this compound belongs. researchgate.net The radical scavenging activity is primarily a function of the compound's ability to donate a hydrogen atom, a process influenced by the O-H bond dissociation enthalpy. For instance, the 4'-hydroxyl group and the 5,7-dihydroxy configuration are known to be important for the radical scavenging ability of isoflavones in aqueous solutions. researchgate.net

Computational studies on flavonoids, which share the chromen-4-one backbone, have demonstrated that intramolecular hydrogen bonds play a significant role in stabilizing the molecule and its corresponding radical. researchgate.net The formation of a hydrogen bond can decrease the energy required to form a radical, thereby enhancing its antioxidant potential. researchgate.net For example, in flavonols, a hydroxyl group at the C3 position can form a hydrogen bond with the carbonyl group at C4, contributing to radical stability. researchgate.net

While direct studies on the 7-butoxy group's influence are limited, research on related structures provides valuable inferences. The substitution of a hydroxyl group with a methoxy group has been shown to decrease antioxidant activity in some cases, suggesting that the hydrogen-donating ability of the hydroxyl group is crucial. researchgate.net The butoxy group at the 7-position, being an alkoxy group, lacks a hydrogen atom to donate directly. However, its electron-donating nature can influence the electronic properties of the entire molecule, which in turn can affect the stability of a radical formed elsewhere on the structure, for instance, if a hydroxyl group is present on the B-ring.

The mechanism of radical scavenging in isoflavonoids can proceed through several pathways, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com Theoretical studies on isoflavonoids like formononetin and calycosin indicate that the preferred mechanism can depend on the solvent environment, with HAT being favored in the gas phase and SPLET in solvent phases. mdpi.com The specific impact of a 7-butoxy group on these thermodynamic parameters would require dedicated computational analysis.

Interactive Data Table: Key Structural Features and Their Influence on Radical Scavenging

| Feature | Influence on Radical Scavenging | Relevant Findings |

| 4'-Hydroxyl Group | Generally enhances activity by providing a readily donatable hydrogen atom. researchgate.net | Crucial for scavenging aqueous phase radicals. researchgate.net |

| 5,7-Dihydroxy Pattern | Contributes to high antioxidant activity. researchgate.net | Important structural feature for radical scavenging. researchgate.net |

| C2-C3 Double Bond | Participates in radical stabilization through electron delocalization across the three-ring system. researchgate.net | A key requirement for high H-donating antioxidant activity. researchgate.net |

| 7-Alkoxy Group | Lacks a donatable hydrogen but can electronically influence the stability of radicals formed elsewhere. | Substitution of hydroxyl with methoxy groups can decrease antioxidant activity. researchgate.net |

| Intramolecular H-Bond | Stabilizes the parent molecule and the resulting radical, lowering the energy for radical formation. researchgate.net | A significant factor in the antiradical capacity of flavonoids. researchgate.net |

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of this compound analogues aims to optimize their interaction with biological targets to achieve higher potency and selectivity. This involves a deep understanding of the target's structure and the key interactions that govern binding.

Targeting Specific Binding Sites: A primary strategy in rational design is to modify the isoflavone (B191592) scaffold to create specific interactions with the target protein, such as an enzyme's active site. This can involve introducing functional groups that can act as hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions. For instance, in the design of kinase inhibitors, incorporating groups that can form hydrogen bonds with the hinge region of the kinase domain is a common and effective strategy. nih.gov

Structure-Based and Ligand-Based Design: Computational methods are instrumental in modern drug design. frontiersin.org

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target protein. Molecular docking simulations can be used to predict how different analogues of this compound will bind to the target and to identify modifications that could enhance this binding.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach uses the structures of known active compounds to build a pharmacophore model, which defines the essential steric and electronic features required for activity. This model can then guide the design of new, potentially more potent analogues.

Modulating Physicochemical Properties: Rational design also involves fine-tuning the physicochemical properties of the lead compound to improve its drug-like characteristics. For isoflavones, this can include:

Improving Bioavailability: The chemical form of isoflavones significantly impacts their bioavailability. nih.gov For example, glycosylated isoflavones are less readily absorbed than their aglycone counterparts. nih.gov Modifications to the this compound structure can be made to enhance its absorption and distribution to the target tissue.

Enhancing Selectivity: By understanding the structural differences between the target protein and other related proteins, modifications can be designed to favor binding to the desired target, thereby increasing selectivity and reducing off-target effects.

Example Application in Kinase Inhibitor Design: The isoflavone scaffold has been explored for the development of kinase inhibitors. nih.gov Rational design strategies in this context often involve:

Identifying Key Interactions: Analyzing the binding mode of known kinase inhibitors to identify crucial hydrogen bonds and hydrophobic interactions.

Scaffold Hopping and Modification: Using the isoflavone core as a starting point and introducing substituents that mimic the interactions of more potent, unrelated inhibitors.

Computer-Aided Design: Employing computational tools to design and evaluate new derivatives for their predicted binding affinity and selectivity before undertaking their synthesis. nih.gov

By systematically applying these principles, researchers can guide the structural optimization of this compound analogues to develop compounds with improved therapeutic potential.

Advanced Analytical and Computational Studies in 7 Butoxy 3 Phenylchromen 4 One Research

Spectroscopic Characterization Techniques for Structural Elucidation

The precise chemical structure of 7-butoxy-3-phenylchromen-4-one is unequivocally determined through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. Key peaks would include those corresponding to the C=O (ketone) stretch of the chromen-4-one ring, C-O-C (ether) stretches for the butoxy group and the heterocyclic ring, C=C stretches of the aromatic rings, and C-H stretches of the aliphatic butoxy chain and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. This includes signals for the aromatic protons on the phenyl and chromenone rings, the vinylic proton on the heterocyclic ring, and the aliphatic protons of the butoxy group (-OCH₂CH₂CH₂CH₃), each with characteristic chemical shifts and splitting patterns that reveal their connectivity.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butoxy substituent.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and molecular formula (C₁₉H₁₈O₃) of this compound.

A summary of expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| IR Spectroscopy | Peaks for C=O (ketone), C-O-C (ether), aromatic C=C, and aliphatic/aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, a vinylic proton, and protons of the n-butoxy group (triplet, sextet, sextet, triplet). |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons of the butoxy chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₉H₁₈O₃, along with characteristic fragment ions. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound.

Column Chromatography: Macroporous resin column chromatography is a common and effective method for the preparative purification of flavonoids from crude reaction mixtures or natural extracts. researchgate.net By selecting an appropriate resin and optimizing the elution solvent system, this compound can be separated from impurities with high recovery. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool used to determine the purity of the synthesized compound and to quantify its presence in various samples. A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase, often consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can achieve excellent separation. Detection is typically performed using a photodiode-array (PAD) detector, which also provides UV-Vis spectral data of the analyte. researchgate.net

Computational Chemistry Approaches

In silico methods, or computational chemistry, play a crucial role in modern drug discovery and chemical research. nih.gov These approaches allow for the prediction of molecular properties and interactions, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target). semanticscholar.org This method is instrumental in identifying potential biological targets and estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govjppres.com The process involves preparing the 3D structures of the ligand and the target protein, followed by a docking simulation using software like AutoDock Vina. jppres.com The results are analyzed to identify the most stable binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Below is a hypothetical table of docking results for this compound against potential protein targets relevant to flavonoid activity.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Phosphoinositide 3-kinase delta (PI3Kδ) | 4XE0 | -9.2 | Val828, Lys707, Met752 |

| NF-kappa-B p65 subunit | 1VKX | -8.5 | Arg33, Gln119, Tyr36 |

| Pim-1 kinase | 4X7Q | -8.9 | Glu121, Leu44, Val126 |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. mdpi.commdpi.com Starting from a docked pose, MD simulations model the movements of every atom in the system by solving Newton's equations of motion. mdpi.com These simulations, often run for nanoseconds, reveal the stability of the ligand's binding mode, the flexibility of the protein, and the persistence of key intermolecular interactions. mdpi.comnih.gov Analysis of the simulation trajectory can include calculating the root-mean-square deviation (RMSD) to assess structural stability and identifying specific atomic contacts that are maintained throughout the simulation. mdpi.comdovepress.com

| Parameter | Typical Value/Setting | Purpose |

| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation. mdpi.com |

| Force Field | AMBER99SB-ILDN, GAFF | To define the potential energy of the system. mdpi.com |

| Simulation Time | 20-100 nanoseconds | To observe the dynamic behavior of the complex. dovepress.com |

| Ensemble | NVT, NPT | To control thermodynamic variables like temperature and pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To evaluate the stability and interactions of the complex. mdpi.com |

In silico or virtual screening (VS) is a cost-effective strategy used in the early stages of drug discovery to search large chemical libraries for molecules with a high probability of binding to a specific biological target. mdpi.comnih.gov If this compound were identified as a hit compound, its structure could be used as a template to design a virtual library of analogs. These analogs can be created by systematically modifying different parts of the molecule (e.g., changing the length of the alkoxy chain, adding substituents to the phenyl ring). This library can then be screened virtually against the target protein to identify derivatives with potentially improved binding affinity or other desirable properties. Conversely, this compound itself could be identified from screening large databases like PubChem against a validated pharmacophore model or through structure-based docking. nih.gov

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. These predictions are vital in pre-clinical development to identify compounds that are likely to fail later due to poor pharmacokinetic profiles or toxicity. Various software tools and web servers can predict properties such as oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. nih.gov For this compound, these tools can provide early-stage flags for potential liabilities, guiding further chemical modification to optimize its drug-like properties. jppres.com

| Property | Predicted Outcome (Hypothetical) | Implication |

| Absorption | Good oral bioavailability | Likely to be well-absorbed when administered orally. |

| Distribution | Low BBB permeability | Unlikely to cross into the central nervous system. nih.gov |

| Metabolism | Potential inhibitor of CYP3A4 | May interact with other drugs metabolized by this enzyme. nih.gov |

| Excretion | Primarily renal clearance | Excreted through the kidneys. |

| Toxicity | Low predicted toxicity | Favorable initial safety profile. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations have emerged as a powerful tool in the study of molecular systems, offering profound insights into the electronic properties of compounds like this compound. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structure, reactivity, and electronic behavior. Techniques such as Density Functional Theory (DFT) are instrumental in predicting and understanding the intricate relationship between a molecule's structure and its electronic characteristics. araproceedings.com

At the heart of these investigations are the concepts of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap generally suggests higher reactivity. wikipedia.org

Another significant aspect of quantum chemical analysis is the mapping of the Molecular Electrostatic Potential (MEP). This technique provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org Such maps are invaluable for predicting how a molecule will interact with other chemical species. rsc.orgnih.gov

While specific quantum chemical studies on this compound are not extensively available in the public domain, the electronic properties can be inferred from computational analyses of structurally similar isoflavones and chromen-4-one derivatives. The following data, based on studies of related flavonoid compounds, illustrates the typical electronic properties that can be determined through quantum chemical calculations.

Detailed Research Findings

Computational studies on flavonoid derivatives, which share the core chromen-4-one structure with this compound, have revealed important trends in their electronic properties. These studies often employ DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to optimize molecular geometries and calculate electronic parameters. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs) is a cornerstone of these investigations. nih.gov For many isoflavones, the HOMO is typically localized over the B-ring and parts of the C-ring of the flavonoid scaffold, indicating these are the primary sites for electron donation. nih.govdoaj.org Conversely, the LUMO is often distributed across the C-ring and the carbonyl group at the 4-position, identifying this region as the likely site for nucleophilic attack. chemrevlett.com

The HOMO-LUMO energy gap is a key determinant of molecular reactivity. nih.gov In a study of various flavonoid structures, it was observed that substitutions on the chromen-4-one backbone can significantly influence this energy gap. For instance, the presence of electron-donating groups can raise the HOMO energy level, leading to a smaller energy gap and increased reactivity.

Molecular Electrostatic Potential (MEP) analysis of related compounds consistently shows negative potential regions around the oxygen atoms, particularly the carbonyl oxygen at C4, signifying these as centers of high electron density and potential sites for electrophilic interaction. nih.gov Positive potential regions are typically found around the hydrogen atoms of hydroxyl groups, indicating their susceptibility to nucleophilic attack.

Data Tables

The following tables present representative data from quantum chemical calculations on flavonoid compounds structurally related to this compound. This data is intended to be illustrative of the types of electronic properties that can be determined for the subject compound.

Table 1: Frontier Molecular Orbital Energies and Related Electronic Properties of Representative Flavonoid Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Flavone (B191248) | -6.53 | -1.77 | 4.76 | 6.53 | 1.77 |

| Isoflavone (B191592) | -6.61 | -1.82 | 4.79 | 6.61 | 1.82 |

| Genistein | -6.21 | -1.65 | 4.56 | 6.21 | 1.65 |

| Daidzein (B1669772) | -6.32 | -1.69 | 4.63 | 6.32 | 1.69 |

This interactive table provides a comparative view of the key electronic parameters for several flavonoid compounds. The data is derived from DFT calculations and illustrates how structural variations influence the electronic properties.

Table 2: Calculated Dipole Moments and Polarizability of Representative Flavonoid Compounds

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) |

| Flavone | 3.45 | 185.3 |

| Isoflavone | 3.52 | 186.1 |

| Genistein | 2.89 | 198.7 |

| Daidzein | 3.12 | 192.5 |

Future Directions and Emerging Research Avenues for 7 Butoxy 3 Phenylchromen 4 One

Exploration of Novel Biological Targets and Therapeutic Applications

The isoflavone (B191592) backbone, shared by 7-butoxy-3-phenylchromen-4-one, is known to interact with a variety of biological targets, leading to a range of therapeutic effects. nih.govresearchgate.netresearchgate.netmuskel-und-fett.de Future research will likely focus on elucidating the specific molecular targets of this butoxylated derivative and exploring its potential in treating a spectrum of chronic diseases.

Initial investigations could build upon the known activities of similar isoflavones, which have shown promise in the prevention and treatment of conditions such as cancer, cardiovascular disease, and osteoporosis. nih.govmdpi.com The structural similarity of isoflavones to estradiol (B170435) allows them to interact with estrogen receptors (ERα and ERβ), often with preferential binding to ERβ. mdpi.comjpmb-gabit.irnih.gov This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the tissue and receptor subtype prevalence. researchgate.netmuskel-und-fett.de Beyond estrogen receptors, isoflavones are known to modulate the activity of various enzymes, including tyrosine kinases and those involved in estrogen metabolism, and can influence signaling pathways such as MAP kinase and PI3K. researchgate.netoregonstate.edu

A key area of future research will be to determine how the 7-butoxy group influences the binding affinity and selectivity of this compound for these and other potential targets. This unique structural feature could lead to novel interactions and therapeutic profiles, potentially offering advantages over naturally occurring isoflavones. High-throughput screening and target identification technologies will be instrumental in uncovering new biological activities and mechanisms of action for this compound. The exploration of its effects on a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation, could reveal novel therapeutic applications. researchgate.net

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of isoflavone analogues is a critical area of research for developing compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov While traditional methods for isoflavone synthesis exist, future research on this compound will benefit from the development of more advanced and efficient synthetic strategies. rsc.org

Recent advancements in synthetic organic chemistry offer exciting possibilities for creating a diverse library of analogues based on the this compound scaffold. nih.gov Techniques such as palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Negishi reactions, have proven effective in the synthesis of complex isoflavones and could be adapted for this purpose. rsc.org These methods allow for the introduction of a wide range of substituents on the A and B rings of the isoflavone core, enabling the exploration of structure-activity relationships. nih.gov

Furthermore, the development of novel cyclization strategies and the use of modern synthetic tools can facilitate the efficient construction of the chromen-4-one ring system. researchgate.net The synthesis of fluorinated isoflavone analogues, for example, has been shown to yield compounds with interesting biological activities. mdpi.com By applying these advanced methodologies, researchers can generate a series of complex analogues of this compound for biological evaluation, leading to the identification of lead compounds with enhanced therapeutic potential.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive understanding of the compound's mechanism of action. nih.govnih.gov

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound, researchers can identify the key pathways and molecular networks that are modulated by the compound. This approach can reveal not only the direct targets of the compound but also its downstream effects on cellular function. For instance, multi-omics studies on other isoflavones have provided insights into their effects on cancer cell proliferation and metabolism. mdpi.commdpi.com

The application of advanced bioinformatics and computational tools will be essential for integrating and interpreting the large datasets generated from these multi-omics experiments. nih.govresearchgate.netsemanticscholar.orgtandfonline.com This integrated analysis can help to build predictive models of the compound's activity and identify potential biomarkers for its therapeutic effects. Ultimately, a multi-omics approach will facilitate a more complete understanding of how this compound exerts its biological effects, paving the way for more targeted and effective therapeutic strategies.

Nanotechnology-Based Delivery Systems for Research Applications

The therapeutic potential of many isoflavones is limited by their poor bioavailability, solubility, and stability. jpmb-gabit.irjpmb-gabit.ir Nanotechnology offers a promising solution to overcome these challenges by enabling the development of advanced delivery systems for research applications. jpmb-gabit.irjpmb-gabit.ir

Future investigations into this compound will likely involve the use of various nanocarriers to enhance its delivery and efficacy in preclinical studies. Liposomes, nanoparticles, and dendrimers are among the nanotechnology platforms that have been successfully used to encapsulate isoflavones, improving their pharmacokinetic profiles and enabling targeted delivery to specific tissues or cells. jpmb-gabit.irjpmb-gabit.ir For example, nano spray drying has been employed to produce nanoparticles of soy isoflavone extract with enhanced permeation through biological membranes. nih.gov Encapsulation of isoflavones in materials like polymerized goat milk whey protein has also been shown to be effective. nih.gov

By utilizing these nanotechnology-based delivery systems, researchers can achieve more consistent and reproducible results in their in vitro and in vivo studies of this compound. This will allow for a more accurate assessment of its biological activities and therapeutic potential, accelerating its development as a potential therapeutic agent. Furthermore, nanotechnology can facilitate the development of novel formulations for topical applications, as has been explored for other isoflavones like genistein. tandfonline.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of research on a novel compound like this compound necessitates a collaborative and interdisciplinary approach. nih.gov To fully unlock its potential, expertise from various fields, including chemistry, biology, pharmacology, computational science, and materials science, must be integrated.

Collaborations between synthetic chemists developing novel analogues and biologists evaluating their activity will be crucial for accelerating the drug discovery process. oaepublish.com Similarly, partnerships between pharmacologists studying the compound's mechanism of action and data scientists analyzing multi-omics data will lead to a deeper understanding of its biological effects. nih.govtandfonline.com Furthermore, collaborations with experts in nanotechnology will be essential for developing effective delivery systems.

An interdisciplinary approach that combines cheminformatics, bioinformatics, and computational screening tools can help to identify promising therapeutic targets and predict the activity of novel analogues. nih.govresearchgate.netsemanticscholar.org By fostering a collaborative research environment, the scientific community can more effectively and efficiently explore the therapeutic potential of this compound and translate these findings into tangible benefits for human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-butoxy-3-phenylchromen-4-one, and how can reaction conditions be optimized?

- Methodology :

- Core Formation : Use a condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde under acidic conditions (e.g., HCl in ethanol) to form the chromen-4-one core .

- Butoxy Substitution : Replace methoxy groups in analogous syntheses (e.g., ) with butoxy via nucleophilic substitution. React 7-hydroxy intermediates with 1-bromobutane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product. Typical yields range from 60–75% depending on substituent steric effects .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., butoxy proton signals at δ 0.9–1.7 ppm; aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ≈ 337.14 g/mol).

- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) to ensure >95% purity .

Q. How can researchers screen the biological activity of this compound?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity via ELISA or fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the butoxy substituent influence structure-activity relationships (SAR) compared to other alkoxy groups?

- Methodology :

- Comparative SAR Table :

- Key Insight : Increased lipophilicity (higher LogP) with longer alkoxy chains correlates with enhanced antimicrobial activity but moderate cytotoxicity .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., nutrient broth composition, incubation time) to minimize discrepancies .

- Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity, as impurities (e.g., residual solvents) may skew results .

- Meta-Analysis : Compare data across structurally similar chromenones (e.g., 7-hydroxy vs. 7-alkoxy derivatives) to identify trends .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodology :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of butoxy to hydroxy) .

- Formulation : Encapsulation in cyclodextrins or liposomes to enhance aqueous solubility and reduce oxidative degradation .

Q. How can analytical methods be optimized for quantifying this compound in complex matrices?

- Methodology :

- HPLC Optimization :

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 × 150 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Q. What computational approaches predict the binding mechanisms of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or bacterial topoisomerase IV (PDB: 3FV5). The butoxy group may occupy hydrophobic pockets .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Key Research Considerations